molecular formula C6H13Cl2N3 B2355591 (2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride CAS No. 2137859-18-6

(2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride

Cat. No.: B2355591
CAS No.: 2137859-18-6
M. Wt: 198.09
InChI Key: WFXQUPIZZRAPQO-UHFFFAOYSA-N
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Description

(2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11N3.2ClH and a molecular weight of 198.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(2-ethyl-1H-imidazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-2-6-8-4-5(3-7)9-6;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXQUPIZZRAPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137859-18-6
Record name (2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-ethyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazoles .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-ethyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions. The process results in the formation of an imidazolium salt intermediate, which is subsequently treated with hydrochloric acid to yield the dihydrochloride form. This compound is characterized by its imidazole ring structure, which includes two nitrogen atoms and an ethyl substituent at the second position.

Structural Information

  • Molecular Formula : C₆H₁₁N₃
  • SMILES : CCC1=NC=C(N1)CN
  • InChIKey : YDCBPRUBLDZYBI-UHFFFAOYSA-N

Scientific Research Applications

The compound has been utilized in various research contexts:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.
  • Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, enabling the formation of derivatives that are valuable in research .

Biology

  • Enzyme Mechanisms : Research has demonstrated its role in studying enzyme mechanisms and protein-ligand interactions. The compound acts as an inhibitor or activator of specific molecular targets, influencing various biochemical pathways .
  • Antimicrobial Activity : Studies have suggested that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Industry

  • Agrochemicals and Dyes : The compound is employed in the production of agrochemicals and dyes due to its chemical stability and reactivity .
  • Catalysis : It has potential applications as a catalyst in various industrial processes, facilitating chemical reactions that are essential for manufacturing .

Case Study 1: Enzyme Inhibition

Research focused on indoleamine 2,3-dioxygenase (IDO) inhibitors has highlighted the potential of imidazole derivatives like this compound. Computational docking studies revealed that this compound could effectively bind to IDO, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Research

A study investigating the antimicrobial properties of imidazole derivatives found that this compound exhibited significant activity against various bacterial strains. This suggests its applicability in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1H-ImidazoleFive-membered ring with nitrogenBasic structure without alkyl substitution
2-MethylimidazoleMethyl substitution at position 2Similar ring structure but different substituent
HistamineImidazole ring with ethylamine side chainBiologically active neurotransmitter

This table illustrates how structural variations among imidazole derivatives influence their biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of (2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications .

Biological Activity

(2-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride is a compound derived from the imidazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its potential therapeutic roles.

The synthesis of this compound typically involves the reaction of 2-ethyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions. This process results in the formation of an intermediate imidazolium salt, which is subsequently treated with hydrochloric acid to yield the dihydrochloride salt.

Chemical Structure

The compound's structure can be represented as follows:

C7H12Cl2N4\text{C}_7\text{H}_{12}\text{Cl}_2\text{N}_4

This structure contributes to its solubility and reactivity, making it suitable for various biological applications.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors in biological systems. Here are some key areas of activity:

1. Enzyme Interaction

Research indicates that this compound can act as both an inhibitor and an activator of various enzymes, influencing metabolic pathways. For instance, it has been studied for its role in modulating enzyme mechanisms related to drug metabolism and detoxification processes.

2. Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values suggest effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

3. Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans and Fusarium oxysporum. These activities highlight its potential use in treating fungal infections .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering the pharmacokinetics of co-administered drugs.
  • Receptor Modulation : The compound can interact with various receptors, potentially leading to changes in signal transduction pathways that affect cellular responses.

Case Studies

Research has highlighted various case studies where this compound has been utilized:

  • Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of synthesized imidazole derivatives, this compound was found to significantly reduce bacterial growth in vitro .
  • Pharmacokinetic Studies : Another study explored the pharmacokinetic profile of this compound, demonstrating its stability and absorption characteristics when administered in animal models .

Comparison with Similar Compounds

When compared to other imidazole derivatives, this compound shows unique properties due to its specific chemical structure. Its dihydrochloride form enhances solubility and stability, making it more effective in biological applications compared to similar compounds like (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride .

Compound Solubility Biological Activity
(2-Ethyl-1H-imidazol-4-yl)methanamine HClModerateAntimicrobial
(2-Ethyl-1H-imidazol-4-yl)methanamine DihClHighAntimicrobial & Antifungal

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